molecular formula C7H13NO2 B13115709 1-Ethyl-3-hydroxypiperidin-2-one

1-Ethyl-3-hydroxypiperidin-2-one

Cat. No.: B13115709
M. Wt: 143.18 g/mol
InChI Key: QPLQVGGWWHQYNV-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxypiperidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and a ketone group at the second position. It is used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ketone groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a ketone.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new alkyl groups.

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

1-Ethyl-3-hydroxypiperidin-2-one can be compared with other similar compounds, such as:

    Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.

    Piperidinone: A derivative of piperidine with a ketone group at the second position.

    Hydroxypiperidine: A derivative of piperidine with a hydroxyl group at various positions.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-ethyl-3-hydroxypiperidin-2-one

InChI

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3

InChI Key

QPLQVGGWWHQYNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1=O)O

Origin of Product

United States

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